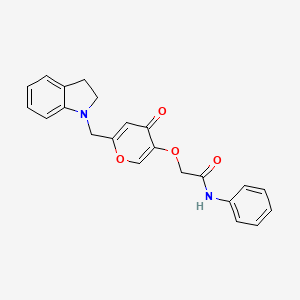
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-2-one derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Phenylacetamide is a common moiety in medicinal chemistry, known for its analgesic and antipyretic properties.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FTIR, NMR, and MS, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
Indole derivatives, including indolin-2-one, can undergo a variety of chemical reactions. For example, they can act as acetylcholine esterase (AChE) inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques, including elemental analysis, NMR, IR, and mass spectrometry .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Specific Scientific Field
Neurology and Medicinal Chemistry
Summary of the Application
Indolin-2-one derivatives were designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) .
Methods of Application or Experimental Procedures
Three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized . The compounds were initially designed as AChE inhibitors .
Results or Outcomes
Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .
Treatment of Ischemic Stroke
Summary of the Application
A series of indoline derivatives were designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke .
Methods of Application or Experimental Procedures
In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
Results or Outcomes
Some compounds significantly elevated the cell survival rate . Among them, two compounds exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Antioxidant Activity
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Indolin-2-one derivatives were designed as potential antioxidants .
Methods of Application or Experimental Procedures
In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity .
Results or Outcomes
Anti-inflammatory Activity
Specific Scientific Field
Immunology and Medicinal Chemistry
Summary of the Application
Indoline derivatives were designed as potential anti-inflammatory agents .
Methods of Application or Experimental Procedures
At the concentrations of 0.1, 1 and 10 μM, some indoline derivatives dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells .
Results or Outcomes
Two compounds can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h1-9,12,14H,10-11,13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKFUWLZFDOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

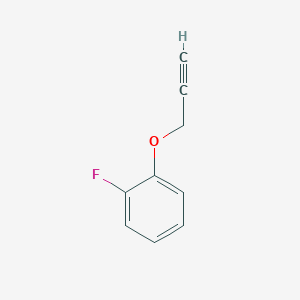
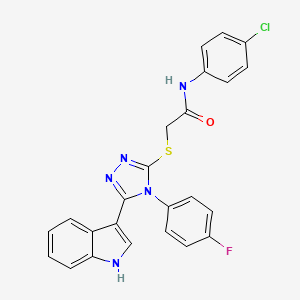
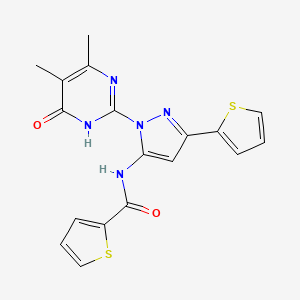
![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2677563.png)
![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2677564.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2677565.png)
![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)
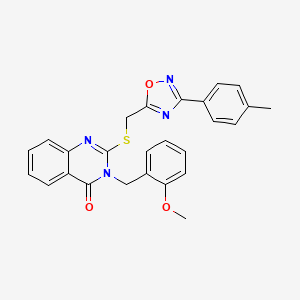
![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2677571.png)
![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)
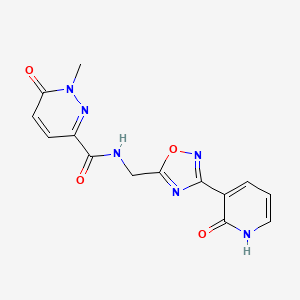
![4-cyano-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2677578.png)